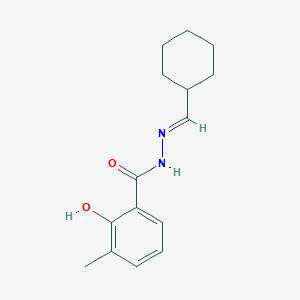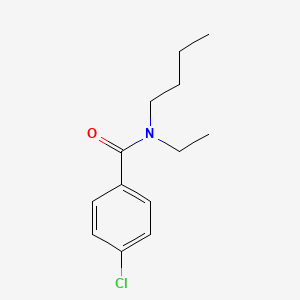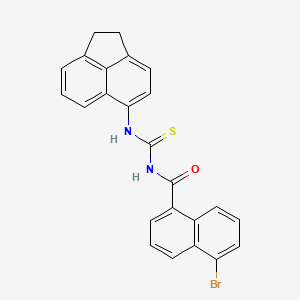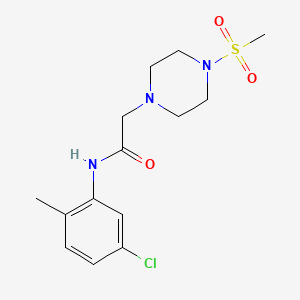![molecular formula C22H19Cl2NO3S2 B4592010 (5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4592010.png)
(5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
概要
説明
(5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a sulfanylidene group, and multiple aromatic rings with chlorine substitutions. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, which can be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
準備方法
The synthesis of (5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the sulfanylidene group. The synthetic route may involve the following steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a catalyst.
Introduction of the sulfanylidene group: This step may involve the reaction of the thiazolidinone intermediate with a sulfur-containing reagent under specific conditions.
Attachment of the aromatic rings: The aromatic rings with chlorine substitutions can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity. This may include the use of advanced catalytic systems and purification techniques.
化学反応の分析
(5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanylidene group to a thiol.
Substitution: The aromatic rings with chlorine substitutions can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction rates and yields.
作用機序
The mechanism by which (5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to modulation of their activity.
類似化合物との比較
When compared to other similar compounds, (5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups. Similar compounds may include:
Thiazolidinones: Compounds with a thiazolidinone ring but lacking the sulfanylidene group or the specific aromatic substitutions.
Sulfanylidene derivatives: Compounds with a sulfanylidene group but different core structures or aromatic substitutions.
Aromatic ethers: Compounds with similar aromatic ether linkages but different core structures or functional groups.
The uniqueness of this compound lies in its specific combination of these functional groups, which may confer distinct chemical and biological properties.
特性
IUPAC Name |
(5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3S2/c1-3-8-25-21(26)20(30-22(25)29)12-15-11-14(2)4-6-18(15)27-9-10-28-19-7-5-16(23)13-17(19)24/h3-7,11-13H,1,8-10H2,2H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXHMDXACPSZRK-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)Cl)C=C3C(=O)N(C(=S)S3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)Cl)/C=C\3/C(=O)N(C(=S)S3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B4591948.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4591951.png)

![N-[(FURAN-2-YL)METHYL]-3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE](/img/structure/B4591965.png)

![N-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4591974.png)

![3-CYCLOPROPYL-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE](/img/structure/B4591990.png)
![2-{2-[(2-fluorobenzyl)oxy]-5-methylbenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4592003.png)
![2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4592004.png)
![N-(2-bromophenyl)-N'-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4592019.png)
![1-{4-[5-Methyl-2-(propan-2-yl)phenoxy]phenyl}piperidine-2,6-dione](/img/structure/B4592021.png)
![3-chloro-N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B4592027.png)
